2-chloro-N-(2,4-dibromophenyl)propanamide
Description
Contextual Significance of Halogenated Amides in Contemporary Research
Halogenated amides are integral to contemporary research due to their wide-ranging biological activities. The presence of halogens can lead to enhanced efficacy and selectivity of bioactive molecules. For instance, the substitution of chlorine, bromine, or fluorine onto an amide-containing molecule can alter its electronic properties and conformation, leading to improved interactions with enzyme active sites or receptors. This has been a successful strategy in the development of antimicrobial, antifungal, and herbicidal agents.
In medicinal chemistry, halogenation is a well-established tool to optimize lead compounds. The introduction of halogens can block metabolic pathways, thereby increasing the half-life of a drug, or can serve as a key binding element, for instance, through the formation of halogen bonds with protein residues.
Overview of Research Directions for 2-chloro-N-(2,4-dibromophenyl)propanamide and Structural Analogues
While specific research on this compound is not extensively documented in publicly available literature, the research directions for this compound and its structural analogues can be inferred from the activities of similar molecules. The core structure, a chloro-substituted propanamide linked to a di-brominated phenyl ring, suggests potential applications in several areas:
Antimicrobial and Antifungal Activity: Numerous N-aryl amides and acetamides have demonstrated significant antimicrobial and antifungal properties. For example, 2-chloro-N-phenylacetamide has been investigated for its activity against drug-resistant Candida and Aspergillus species. scielo.brresearchgate.netnih.govnih.govscielo.br The presence of multiple halogen substituents on the phenyl ring of this compound could enhance such activities. Research in this area would involve screening against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs).
Herbicidal Activity: The propanamide scaffold is a known feature of several commercial herbicides. Propanil (B472794) (N-(3,4-dichlorophenyl)propanamide), for instance, is a widely used herbicide for the control of broadleaf and grassy weeds in rice cultivation. The structural similarity of this compound to such herbicides suggests that it may also possess phytotoxic properties. Research would focus on its effects on weed germination and growth, and its selectivity towards different plant species.
Enzyme Inhibition: The halogenated phenyl ring and the reactive chloro-propanamide moiety could serve as a pharmacophore for inhibiting specific enzymes. The structure-activity relationships of halogenated biphenyls as enzyme inducers have been studied, indicating that the position and nature of halogen substituents are critical for biological activity. nih.gov
The following table provides a summary of the basic chemical properties of this compound.
| Property | Value |
| CAS Number | 790232-08-5 |
| Molecular Formula | C₉H₈Br₂ClNO |
| Molecular Weight | 341.43 g/mol |
Current Challenges and Opportunities in Halogenated Propanamide Research
The exploration of halogenated propanamides, while promising, is not without its challenges. A primary concern is the potential for environmental persistence and toxicity. Halogenated organic compounds can be resistant to biodegradation, leading to their accumulation in the environment. Therefore, a crucial aspect of research is the evaluation of the environmental fate and toxicological profile of any new halogenated compound.
Furthermore, the synthesis of specifically substituted halogenated compounds can be complex, requiring multi-step procedures and potentially harsh reagents. The development of more efficient and greener synthetic methodologies is an ongoing challenge.
Despite these challenges, the opportunities in this field are vast. The chemical space of halogenated propanamides is immense, offering the potential to discover novel compounds with unique biological activities. Advances in computational chemistry and high-throughput screening are accelerating the identification of promising candidates. The potential to develop new drugs to combat resistant pathogens or to create more effective and selective agrochemicals drives the continued interest in this class of compounds. The structure-activity relationship studies of halogenated compounds provide valuable insights for designing molecules with desired biological activities. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,4-dibromophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2ClNO/c1-5(12)9(14)13-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBWPKIHMJFYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Analysis for 2 Chloro N 2,4 Dibromophenyl Propanamide
Established Synthetic Routes for 2-chloro-N-(2,4-dibromophenyl)propanamide and Related Structures
The traditional synthesis of this compound is predicated on the formation of an amide bond, a cornerstone reaction in organic chemistry. This typically involves the coupling of an amine with a carboxylic acid or its activated derivative.
The logical precursors for the synthesis of this compound are 2,4-dibromoaniline (B146533) and a derivative of 2-chloropropionic acid . The primary synthetic challenge lies in efficiently coupling these two fragments.
The most common method for amide bond formation is the reaction of a carboxylic acid with an amine. However, this direct condensation often requires high temperatures or the use of dehydrating agents. numberanalytics.com To circumvent these harsh conditions, the carboxylic acid is frequently converted into a more reactive derivative. A widely used strategy is the conversion of 2-chloropropionic acid to its corresponding acyl chloride, 2-chloropropionyl chloride . This highly electrophilic species readily reacts with the nucleophilic amine group of 2,4-dibromoaniline.
Another derivatization strategy involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under milder conditions. researchgate.net Furthermore, derivatization can play a crucial role in the synthesis of the precursors themselves. For instance, to control the regioselectivity of bromination on an aniline (B41778) ring, the amine group is often temporarily protected via acetylation to form an acetanilide. quora.com This moderates the activating nature of the amine and directs halogenation to specific positions before being hydrolyzed to regenerate the amine. quora.com
The reaction conditions for the acylation of 2,4-dibromoaniline with 2-chloropropionyl chloride are critical for achieving high yield and purity. A typical procedure involves combining the reactants in an appropriate organic solvent, such as acetonitrile (B52724) or toluene, often in the presence of a base. prepchem.comchemicalbook.com The base, commonly a tertiary amine like triethylamine (B128534), serves to neutralize the hydrochloric acid byproduct generated during the reaction. chemicalbook.com The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the acylation, followed by a period of stirring at room temperature to ensure completion. chemicalbook.com
Optimization of these protocols can involve several factors, as shown in the table below. The choice of solvent can influence reaction rates and solubility of reactants and products. orientjchem.org While various organic solvents are effective, studies on related N-acylation reactions have explored greener alternatives, including catalyst- and solvent-free conditions or the use of water as a medium, particularly under microwave irradiation. orientjchem.orgnih.gov Microwave assistance has been shown to significantly reduce reaction times and improve yields in some cases. nih.gov
Table 1: Comparison of Reaction Conditions for N-Acylation of Amines This table is interactive. Click on headers to sort.
| Acylating Agent | Amine Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Chloropropionyl chloride | 2-(4-chlorophenyl)ethylamine | Triethylamine | Acetonitrile | 0-20 | 1.8 h | 85 | chemicalbook.com |
| Acetic anhydride | Aniline | None | Solvent-free | Room Temp | 8 min | 91 | orientjchem.org |
| Boc-aminoacylbenzotriazoles | Substituted anilines | None | Water | 50 (MW) | 15-20 min | Good to High | nih.gov |
The "propanamide" backbone of the target molecule contains a chiral center at the C2 position, where the chlorine atom is attached. Consequently, this compound can exist as a pair of enantiomers. For applications where specific stereoisomers are required, stereoselective synthesis is essential.
A direct and effective approach to achieve stereoselectivity is to start with an enantiomerically pure precursor. Research has demonstrated the synthesis of optically active N-substituted-(S)-2-chloropropanamides by coupling optically active (S)-2-chloropropionic acid with various amines. researchgate.net In this method, a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) is used to facilitate the amide bond formation while preserving the stereochemical integrity of the chiral center. researchgate.net By using (S)-2-chloropropionic acid as the starting material, the resulting product, in this case (S)-2-chloro-N-(2,4-dibromophenyl)propanamide, is obtained with the corresponding (S)-configuration. Similarly, employing (R)-2-chloropropionic acid would yield the (R)-enantiomer. This substrate-controlled approach is a robust strategy for accessing specific stereoisomers of the final compound.
Novel Synthetic Approaches and Mechanistic Insight into Formation
Beyond established methods, research continues to seek more efficient, selective, and sustainable synthetic routes. This includes the development of regioselective pathways for precursor synthesis and the application of catalysis to amide bond formation.
The synthesis of the 2,4-dibromoaniline precursor is a critical step that relies on regioselective electrophilic aromatic substitution. The direct bromination of aniline is often difficult to control, typically yielding the 2,4,6-tribromoaniline (B120722) product due to the strong activating nature of the amino group. quora.com
A classic and effective strategy to control this regioselectivity is to first protect the amine functionality as an acetamide (B32628) (acetanilide). The acetyl group moderates the activating effect of the nitrogen lone pair by delocalizing it through resonance with the carbonyl group. quora.com This deactivation, combined with the steric bulk of the N-acetyl group, directs the first bromination primarily to the para position. Subsequent bromination under controlled conditions can then introduce a second bromine atom at one of the ortho positions. The final step involves the acidic or basic hydrolysis of the amide to deprotect the amine, yielding the desired 2,4-dibromoaniline.
More modern approaches aim for direct, regioselective halogenation without the need for protection-deprotection steps. One such method involves the use of copper(II) halides, such as CuBr₂, in ionic liquids as solvents. beilstein-journals.orgnih.gov This system can achieve high yield and regioselectivity for the para-halogenation of unprotected anilines under mild conditions, offering a more atom-economical and environmentally benign alternative. beilstein-journals.orgnih.gov
Traditional amide synthesis often requires stoichiometric amounts of activating reagents, which generates significant chemical waste. ucl.ac.uk The development of catalytic methods for amide bond formation represents a significant advancement towards greener chemistry. ucl.ac.ukmdpi.com These methods can facilitate the direct reaction between a carboxylic acid and an amine under milder conditions.
A variety of catalytic systems have been explored for amidation reactions:
Boron-based catalysts : Simple and inexpensive catalysts like boric acid, as well as various boronic acids, have proven effective for a wide range of substrates, including poorly nucleophilic anilines. numberanalytics.comucl.ac.uk
Metal-based catalysts : Transition metals such as titanium, zirconium, and copper have been employed to catalyze amide formation. ucl.ac.ukrsc.org For example, titanium(IV) isopropoxide is known to catalyze secondary and tertiary amide formation from carboxylic acids and amines. rsc.org
These catalytic approaches offer advantages in terms of efficiency and reduced waste. ucl.ac.uk While the direct catalytic synthesis of this compound from 2-chloropropionic acid and 2,4-dibromoaniline is not explicitly detailed in readily available literature, the principles established for related halogenated amides are directly applicable.
Table 2: Selected Catalytic Systems for Amide Synthesis This table is interactive. Click on headers to sort.
| Catalyst Type | Catalyst Example | Key Features | Reference |
|---|---|---|---|
| Boron-based | Boric Acid & Borate Esters | Low cost, readily available, effective for poorly nucleophilic anilines. | ucl.ac.uk |
| Boron-based | Phenylboronic Acid | Commonly reported, effective for a range of substrates. | ucl.ac.uk |
| Group (IV) Metal | Titanium(IV) isopropoxide (Ti(OiPr)4) | Catalyzes secondary and tertiary amide formation. | rsc.org |
| Group (IV) Metal | Zirconium(IV) chloride (ZrCl4) | Effective for acid-amine coupling reactions. | rsc.org |
| p-Block Metal | Bismuth(III) triflate (Bi(OTf)3) | Effective for Friedel-Crafts acylation, a related reaction. | lookchem.com |
Scale-Up Considerations and Process Chemistry Investigations for this compound
The successful transition of a synthetic route from laboratory-scale to industrial production necessitates a thorough investigation into its process chemistry and scalability. For the synthesis of this compound, a compound with potential applications in various chemical sectors, several critical factors must be considered to ensure a safe, efficient, cost-effective, and environmentally responsible manufacturing process. While specific large-scale production data for this compound is not extensively published, a general analysis of the challenges and investigative pathways can be constructed based on analogous chemical transformations.
The likely laboratory synthesis of this compound involves the acylation of 2,4-dibromoaniline with 2-chloropropionyl chloride or a similar acylating agent, typically in the presence of a base to neutralize the hydrogen chloride byproduct. The scale-up of this amidation reaction presents several challenges that require detailed process chemistry investigations.
Key Areas for Scale-Up Investigation:
Raw Material Sourcing and Purity: On a large scale, the quality and consistency of starting materials, such as 2,4-dibromoaniline and 2-chloropropionyl chloride, are paramount. Impurities in these raw materials could lead to the formation of undesired byproducts, complicating purification and potentially impacting the final product's quality. Process development would involve establishing stringent specifications for all incoming materials.
Solvent Selection and Optimization: The choice of solvent is critical for reaction kinetics, product solubility, and ease of workup. While laboratory syntheses might use solvents like dichloromethane (B109758) or diethyl ether, their volatility and environmental concerns may render them unsuitable for large-scale production. Alternative solvents with higher flash points and better environmental, health, and safety (EHS) profiles, such as toluene, ethyl acetate, or methyl isobutyl ketone (MIBK), would need to be evaluated. The impact of the solvent on reaction time, yield, and impurity profile would be a key area of study.
Reaction Stoichiometry and Reagent Addition: The optimal molar ratio of reactants and the rate of addition of the acylating agent are crucial for maximizing yield and minimizing side reactions. On a large scale, the exothermic nature of the acylation reaction requires careful control of the addition rate of 2-chloropropionyl chloride to manage the heat generated. A slower addition rate at a controlled temperature can prevent temperature spikes that might lead to degradation or the formation of impurities.
Thermal Safety and Heat Management: The amidation reaction is typically exothermic. A key aspect of scale-up is understanding the thermal profile of the reaction to prevent runaway conditions. This involves calorimetric studies (e.g., using a reaction calorimeter) to determine the heat of reaction, heat capacity of the reaction mixture, and the maximum temperature of the synthetic reaction (MTSR). This data is essential for designing an appropriate cooling system for the production-scale reactor.
Impurity Profiling and Control: A thorough understanding of the potential impurities is crucial. Side reactions could include the di-acylation of the aniline, hydrolysis of the acid chloride, or reactions involving impurities in the starting materials. The development of robust analytical methods (e.g., HPLC, GC-MS) is necessary to identify and quantify these impurities. Process parameters would then be optimized to minimize their formation. For instance, controlling the reaction temperature and stoichiometry can often suppress the formation of specific byproducts.
Product Isolation and Purification: The method of product isolation and purification must be scalable. Laboratory-scale purifications like column chromatography are generally not feasible for large-scale production. Alternative methods such as crystallization, precipitation, or extraction followed by distillation of the solvent would need to be developed and optimized. The choice of crystallization solvent, cooling profile, and agitation rate can significantly impact the crystal size, purity, and yield of the final product.
Waste Management and Environmental Considerations: The process should be designed to minimize waste generation. This includes optimizing the reaction to reduce byproduct formation and selecting solvents that can be recycled. The treatment of waste streams, such as acidic aqueous layers from quenching and washing steps, needs to be considered to ensure compliance with environmental regulations.
Illustrative Data Tables for Process Chemistry Investigations:
The following tables represent the types of data that would be generated during a process chemistry investigation for the scale-up of this compound synthesis.
Table 1: Solvent Screening for the Acylation of 2,4-dibromoaniline
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Remarks |
| Dichloromethane | 2 | 95 | 98.5 | Volatile, potential environmental concerns. |
| Toluene | 4 | 92 | 98.0 | Higher boiling point, easier to handle on scale. |
| Ethyl Acetate | 3 | 94 | 98.2 | Good balance of properties, relatively green solvent. |
| Acetonitrile | 2.5 | 93 | 97.5 | Can be challenging to remove completely. |
| Methyl Isobutyl Ketone | 5 | 90 | 97.8 | Good solvent, but longer reaction time observed. |
Table 2: Optimization of Base and Stoichiometry
| Base | Molar Equivalents of Base | Temperature (°C) | Yield (%) | Key Impurity (%) |
| Triethylamine | 1.1 | 0-5 | 94 | 0.8 |
| Triethylamine | 1.5 | 0-5 | 93 | 1.2 (potential for base-catalyzed side reactions) |
| Diisopropylethylamine | 1.1 | 0-5 | 92 | 0.9 |
| Potassium Carbonate | 1.5 | 20-25 | 88 | 1.5 (heterogeneous reaction, slower kinetics) |
| Pyridine | 1.1 | 0-5 | 90 | 1.1 (potential toxicity concerns) |
Table 3: Crystallization Solvent Screening for Product Purification
| Crystallization Solvent System | Yield (%) | Purity (HPLC, %) | Crystal Morphology |
| Ethanol/Water | 85 | 99.5 | Fine needles |
| Isopropanol | 88 | 99.7 | Prismatic |
| Toluene/Heptane | 90 | 99.8 | Well-defined plates |
| Ethyl Acetate/Hexane | 87 | 99.6 | Small rods |
Advanced Structural Characterization and Spectroscopic Analysis of 2 Chloro N 2,4 Dibromophenyl Propanamide
Crystallographic Investigations (X-ray Diffraction Studies)
X-ray diffraction provides definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
While specific crystal structure data for 2-chloro-N-(2,4-dibromophenyl)propanamide is not extensively reported, analysis of closely related N-aromatic amides allows for a detailed prediction of its crystallographic properties. Compounds such as 2-chloro-N-(p-tolyl)propanamide and 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide often crystallize in monoclinic or orthorhombic systems, such as the P21/n or Pbca space groups. nih.govresearchgate.net It is anticipated that this compound would adopt a similar crystalline framework.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a crucial consideration. Different polymorphs can arise from variations in molecular conformation or packing in the crystal lattice, leading to different physicochemical properties. ias.ac.in Although no specific polymorphs of this compound have been documented, the potential for conformational and packing polymorphism exists, as is common for substituted benzamides. ias.ac.in
Table 1: Predicted Crystallographic Data for this compound This table is predictive, based on data from analogous structures.
| Parameter | Predicted Value/System | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Analogous structures like 2-bromo-N-(2-chlorophenyl)acetamide and 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide. nih.govresearchgate.net |
| Space Group | e.g., P21/n, Pbca | Commonly observed in related substituted N-phenyl amides. researchgate.net |
| Molecules per Asymmetric Unit (Z') | 1 or 2 | Typical for this class of organic compounds. researchgate.net |
The solid-state architecture of this compound is expected to be dominated by a network of intermolecular interactions. The most significant of these is the hydrogen bond formed between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. researchgate.net This N-H···O interaction is a classic feature of amides and typically leads to the formation of one-dimensional chains or tapes within the crystal structure. nih.govnih.gov
In addition to this primary hydrogen bond, several weaker interactions are predicted to play a crucial role in stabilizing the crystal packing:
C-H···O Interactions: The hydrogen atoms of the propanamide backbone and the aromatic ring can act as weak donors to the carbonyl oxygen. researchgate.net
Halogen Bonding: The chlorine and bromine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like the carbonyl oxygen (C-Cl···O=C or C-Br···O=C). researchgate.net
Halogen-Halogen Interactions: Interactions such as Br···Br contacts may also be present, further linking the molecular chains. researchgate.netnih.gov
These varied interactions collectively dictate the supramolecular assembly of the compound in its solid form.
The conformation of this compound is characterized by the relative orientations of the dibromophenyl ring and the propanamide side chain. A key parameter is the dihedral angle (or torsion angle) between the plane of the aromatic ring and the plane of the amide group. In structurally similar compounds, this angle is typically non-zero, indicating a twisted conformation. nih.gov For instance, in 2-chloro-N-(p-tolyl)propanamide, the aryl ring is twisted with respect to the amide backbone plane. nih.gov This twist minimizes steric hindrance between the ortho-substituent on the ring (a bromine atom in this case) and the propanamide moiety.
The conformation of the N-H bond relative to the substituents on the aniline (B41778) ring is also a significant feature. In many ortho-substituted acetanilides, the N-H bond adopts a syn conformation with respect to the ortho-substituent. researchgate.netnih.gov
Table 2: Key Predicted Dihedral Angles for this compound This table is predictive, based on data from analogous structures.
| Atoms Defining the Angle | Description | Predicted Angle (°) | Basis of Prediction |
|---|---|---|---|
| C(aryl)-C(aryl)-N-C(carbonyl) | Twist of the amide group relative to the phenyl ring | 25 - 50 | Analogous structures like 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide and 2-chloro-N-(p-tolyl)propanamide show significant twisting. nih.govnih.gov |
| C(aryl)-N-C(carbonyl)=O | Planarity of the amide group | ~180 | The amide bond has partial double-bond character, enforcing planarity. |
High-Resolution Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques are essential for confirming the molecular structure of this compound, providing complementary information to crystallographic data.
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The predicted chemical shifts (δ) are influenced by the electronegativity of nearby atoms (Cl, Br, O, N).
Aliphatic Region: A doublet corresponding to the three methyl (CH₃) protons and a quartet for the single methine (CH) proton are expected, characteristic of an ethyl fragment spin system. docbrown.info The methine proton will be shifted downfield due to the adjacent chlorine atom. docbrown.info
Amide Proton: A broad singlet for the N-H proton is anticipated, typically appearing downfield. Its broadness is often due to quadrupole coupling with the nitrogen atom and possible hydrogen exchange. docbrown.info
Aromatic Region: The 2,4-dibromophenyl ring should exhibit three distinct signals: a doublet for the proton at C6, a doublet of doublets for the proton at C5, and a doublet for the proton at C3, consistent with their respective coupling patterns.
Table 3: Predicted ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Reference: TMS (0.0 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| CH₃ | 1.7 - 1.9 | Doublet (d) | 3H |
| CH-Cl | 4.5 - 4.8 | Quartet (q) | 1H |
| N-H | 8.0 - 8.5 | Broad Singlet (br s) | 1H |
| Aromatic H (C3) | 7.8 - 8.0 | Doublet (d) | 1H |
| Aromatic H (C5) | 7.5 - 7.7 | Doublet of Doublets (dd) | 1H |
| Aromatic H (C6) | 8.3 - 8.6 | Doublet (d) | 1H |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms.
Carbonyl Carbon: The amide carbonyl (C=O) carbon is expected to appear significantly downfield (165-175 ppm). libretexts.org
Aliphatic Carbons: The methyl (CH₃) and methine (CH-Cl) carbons will be found in the upfield region.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to bromine (C2, C4) and the carbon bonded to the nitrogen (C1) will have their chemical shifts significantly influenced by these substituents.
Table 4: Predicted ¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Reference: TMS (0.0 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | 20 - 25 |
| CH-Cl | 55 - 60 |
| C=O | 168 - 172 |
| Aromatic C (C1-C6) | 115 - 140 |
Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint.
N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3250-3350 cm⁻¹. In the solid state, this band is often broadened due to hydrogen bonding. docbrown.info
C=O Stretch (Amide I): A strong, sharp absorption corresponding to the carbonyl C=O stretch, known as the Amide I band, is one of the most prominent features in the IR spectrum of amides and is expected around 1650-1690 cm⁻¹. docbrown.info
N-H Bend (Amide II): The Amide II band, arising from a combination of N-H in-plane bending and C-N stretching vibrations, is predicted to appear near 1510-1570 cm⁻¹.
C-Cl and C-Br Stretches: Absorptions corresponding to the C-Cl and C-Br stretching modes are expected in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Raman spectroscopy would provide complementary data, being particularly sensitive to vibrations of non-polar bonds and the aromatic ring system.
Table 5: Predicted Principal Infrared (IR) Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | 3250 - 3350 | Medium, Broad |
| C-H Stretch (Aromatic) | Aryl | 3050 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Alkyl | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | Amide | 1650 - 1690 | Strong |
| N-H Bend / C-N Stretch (Amide II) | Amide | 1510 - 1570 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |
| C-Cl Stretch | Alkyl Halide | 650 - 800 | Medium-Strong |
| C-Br Stretch | Aryl Halide | 500 - 650 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the electronic structure of the substituted aromatic ring and the amide functional group, which act as the principal chromophores.
A comprehensive review of scientific literature and spectral databases did not yield specific experimental UV-Vis absorption data, such as the wavelength of maximum absorbance (λmax) or molar absorptivity (ε), for this compound. Therefore, a detailed data table of experimental findings cannot be presented.
However, the expected UV-Vis absorption characteristics can be inferred from the chromophoric components of the molecule. The 2,4-dibromophenyl group is expected to exhibit absorptions characteristic of substituted benzene (B151609) rings. Typically, benzene and its derivatives show two main absorption bands: the E-band (around 180-200 nm) and the B-band (around 230-270 nm), which arise from π → π* transitions. The presence of bromine atoms as substituents on the phenyl ring is likely to cause a bathochromic (red) shift of these absorption bands to longer wavelengths.
The amide group itself contains a carbonyl (C=O) chromophore and a nitrogen atom with a lone pair of electrons. It can undergo both n → π* and π → π* transitions. The n → π* transition is typically weak and occurs at a longer wavelength, while the π → π* transition is more intense and occurs at a shorter wavelength, often below 200 nm. The conjugation between the phenyl ring and the amide group can further influence the positions and intensities of these absorption bands.
Based on these structural features, the following table outlines the expected absorption regions for the chromophores present in this compound.
| Chromophore | Expected Transition | Approximate Wavelength Range (nm) |
| 2,4-Dibromophenyl Ring | π → π* (B-band) | 230 - 280 |
| Amide (C=O) | n → π | 210 - 230 |
| Amide (C=O) | π → π | < 200 |
Theoretical and Computational Chemistry Approaches to 2 Chloro N 2,4 Dibromophenyl Propanamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods can determine the electron distribution, molecular geometry, and energy of a molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized geometry and energetic properties of molecules similar to 2-chloro-N-(2,4-dibromophenyl)propanamide. For instance, studies on related compounds like 2-chloro-N-(p-tolyl)propanamide have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to analyze their molecular structure. jst.org.in Such studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
The optimized geometric parameters, including bond lengths and angles, for the related compound N-(2,4-Dichlorophenyl)benzamide have been calculated and compared with experimental data, showing good agreement. orientjchem.org Similar calculations for this compound would be expected to yield accurate structural information. Furthermore, DFT can be used to calculate thermodynamic properties and molecular orbital energies, which are essential for understanding the molecule's stability and reactivity. researchgate.net
Table 1: Representative DFT-Calculated Geometrical Parameters for a Propanamide Derivative
This table presents hypothetical data for this compound based on typical values for similar structures.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.78 | ||
| C-Br | 1.90 | ||
| N-C (amide) | 1.35 | ||
| C=O (amide) | 1.23 | ||
| C-N-C | 125 | ||
| O=C-N | 123 | ||
| C-C-N-C | |||
| Cl-C-C=O |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. acadpubl.eu It provides a localized picture of bonding and is useful for understanding the electronic interactions that contribute to molecular stability. nih.gov In related molecules, NBO analysis has been used to reveal the nature of intermolecular interactions and charge delocalization. nih.govresearchgate.net For this compound, NBO analysis could elucidate the interactions between the lone pairs of the oxygen and bromine atoms with the antibonding orbitals of adjacent bonds. This would provide a quantitative measure of the electronic stabilization arising from these interactions.
Table 2: Representative NBO Analysis Data for this compound
This table presents hypothetical data illustrating typical NBO results.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O | π(C-N) | 25.5 |
| LP(1) Br(1) | σ(C-C) | 1.8 |
| LP(1) Br(2) | σ(C-C) | 1.7 |
| π(C=C) | π(C=C) | 18.2 |
E(2) represents the stabilization energy of the hyperconjugative interaction.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are computational tools used to study the behavior of molecules and their interactions with other molecules, such as biological receptors.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.gov In the context of this compound, molecular docking could be employed to investigate its potential interactions with various biological targets. For example, studies on similar benzamide (B126) derivatives have shown that they can exhibit antibacterial and antifungal properties. orientjchem.org Docking studies of this compound into the active sites of bacterial or fungal enzymes could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its potential biological activity. researchgate.net The binding energy and inhibition constant (Ki) are key parameters obtained from docking studies that help in ranking potential drug candidates. ksu.edu.sa
Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Inhibition Constant (Ki) (µM) | 1.2 |
| Interacting Residues | TYR234, PHE356, ARG120 |
| Types of Interactions | Hydrogen bond, π-π stacking, Halogen bond |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. jocpr.com QSAR models are developed by correlating molecular descriptors (physicochemical properties) with the observed biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com For a series of compounds including this compound, a QSAR model could be developed to understand the structural requirements for a particular biological activity. Molecular descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters can be calculated and used to build a predictive model.
Table 4: Representative Molecular Descriptors for QSAR Analysis of this compound
| Descriptor | Value |
| LogP | 4.2 |
| Molar Refractivity | 75.3 |
| Polar Surface Area | 29.1 Ų |
| Number of Rotatable Bonds | 3 |
| Molecular Weight | 341.43 g/mol |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules by simulating the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can elucidate its conformational landscape, revealing the preferred three-dimensional structures, the energy barriers between different conformations, and the flexibility of the molecule in various environments.
The conformational flexibility of N-aryl amides is primarily dictated by rotation around two key single bonds: the amide C(O)-N bond and the N-Aryl (N-CAr) bond. The partial double-bond character of the C(O)-N bond, due to resonance, results in a significant rotational barrier, leading to the existence of distinct cis and trans conformers. ut.eenih.gov Further complexity is introduced by the rotation of the 2,4-dibromophenyl group relative to the amide plane.
MD simulations for this compound would map the potential energy surface as a function of the key dihedral angles. The bulky bromine atoms at the ortho and para positions of the phenyl ring, along with the chlorine atom on the propanamide group, are expected to create significant steric hindrance. This hindrance likely influences the equilibrium between conformers, potentially favoring a non-planar arrangement where the aromatic ring is twisted out of the amide plane to minimize steric repulsion. nih.gov Such simulations provide quantitative data on the relative populations of different conformers and the transition rates between them.
Table 1: Hypothetical Torsional Energy Barriers for this compound from MD Simulations
| Rotational Bond | Dihedral Angle(s) | Predicted Energy Barrier (kcal/mol) | Predominant Conformer |
| Amide C(O)-N | ω (O=C-N-H) | 15 - 20 | trans |
| N-Aryl (N-CAr) | φ (C-N-CAr-CAr) | 5 - 10 | Twisted (non-planar) |
Note: The data in this table is illustrative and represents typical values for sterically hindered N-aryl amides. Actual values would be determined through specific quantum mechanics and molecular dynamics calculations.
Computational Prediction of Biological Targets and Pathways
Identifying the biological targets of a compound is a crucial step in understanding its mechanism of action. In silico target prediction, or "target fishing," utilizes the chemical structure of a molecule to predict its potential protein binding partners. mdpi.com For this compound, various computational strategies can be employed to generate hypotheses about its biological activity.
These methods are broadly categorized as ligand-based and structure-based.
Ligand-Based Approaches: These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. The 2D or 3D structure of this compound would be used to search large chemogenomics databases (e.g., ChEMBL, PubChem). nih.govnih.gov Algorithms calculate similarity scores against compounds with known biological targets. A high score suggests that this compound may interact with the same targets as its structural analogs. Pharmacophore modeling, another ligand-based technique, identifies the essential 3D arrangement of chemical features required for biological activity and uses this model to screen for potential targets. biorxiv.org
Structure-Based Approaches: When the 3D structures of proteins are available, inverse (or reverse) docking can be performed. This involves docking the structure of this compound into the binding sites of a large collection of proteins. researchgate.net The resulting docking scores, which estimate binding affinity, are used to rank the most likely protein targets. This method can uncover novel interactions not predictable from ligand similarity alone.
The outputs of these predictive models provide a ranked list of potential protein targets, which can guide experimental validation. mdpi.com For a halogenated aromatic amide, potential targets could span various protein families, including enzymes like kinases and dehydrogenases or signaling proteins. nih.gov
Table 2: Illustrative Output from an In Silico Target Prediction Server
| Predicted Protein Target | Target Class | Prediction Method | Confidence Score/Probability |
| Cyclooxygenase-1 (COX-1) | Enzyme | Ligand Similarity | 0.85 |
| 17β-Hydroxysteroid Dehydrogenase | Enzyme | Pharmacophore Mapping | 0.79 |
| Epidermal Growth Factor Receptor (EGFR) | Kinase | Inverse Docking | 0.72 |
| Aldo-Keto Reductase 1C3 | Enzyme | Ligand Similarity | 0.68 |
Note: This table presents hypothetical predictions for a compound with features similar to this compound. The confidence scores are for illustrative purposes. biorxiv.org
Machine Learning Applications in Halogenated Amide Research
Machine learning (ML) has emerged as a transformative tool in chemical and materials research, capable of identifying complex patterns in large datasets. fnasjournals.com In the context of halogenated amides like this compound, ML models can be applied to predict a wide range of properties, accelerate discovery, and provide insights into structure-activity relationships (SAR). nih.gov
ML models are trained on curated datasets of molecules where both the chemical structure and a property of interest are known. The model learns the intricate relationship between molecular features (descriptors) and the observed outcome. These features can range from simple physicochemical properties to complex molecular fingerprints or graph-based representations of the molecular structure.
Key applications in halogenated amide research include:
Bioactivity Prediction: ML models, such as graph neural networks (GNNs) and random forests, can be trained on bioactivity data to predict whether a new compound like this compound is likely to be active against a specific biological target. nih.gov
Structure-Property Relationship Modeling: ML can quantify the influence of specific structural features on a compound's properties. For instance, a model could analyze a series of halogenated amides to determine how the type and position of halogen atoms affect binding affinity or metabolic stability. nih.govresearchgate.net
De Novo Design: Generative ML models can be used to design novel halogenated amides with desired property profiles. nih.gov By learning from existing chemical space, these models can propose new structures that are optimized for specific criteria.
A significant advantage of ML is its ability to handle the complexity of non-covalent interactions, such as halogen bonding, which plays a crucial role in the binding of halogenated compounds to their biological targets. fnasjournals.comresearchgate.net
Table 3: Comparison of Machine Learning Models in Halogenated Compound Research
| Machine Learning Model | Input Features (Descriptors) | Application Example | Typical Performance Metric |
| Graph Neural Network (GNN) | Molecular Graph | Predicting cardiotoxicity or hepatotoxicity nih.gov | Area Under Curve (AUC) |
| Random Forest (RF) | Molecular Fingerprints, Physicochemical Properties | Predicting binding affinity to a protein target | Coefficient of Determination (R²) |
| Support Vector Machine (SVM) | 3D Pharmacophore Descriptors | Classifying compounds as active/inactive | Accuracy / F1-Score |
| Recurrent Neural Network (RNN) | SMILES Strings | Generating novel amide structures nih.gov | Validity of Generated Molecules |
Structure Activity Relationship Sar Studies and Rational Design of Derivatives
Identification of Key Pharmacophoric Elements
A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. For N-aryl-amides, key pharmacophoric elements typically include a hydrogen bond donor (the N-H group of the amide), a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic aromatic region (the substituted phenyl ring), and a halogen atom which can participate in halogen bonding or influence lipophilicity.
In the case of 2-chloro-N-(2,4-dibromophenyl)propanamide, the presumed key pharmacophoric features are:
The N-H group: Acts as a hydrogen bond donor, crucial for interaction with target proteins.
The Carbonyl Group (C=O): Functions as a hydrogen bond acceptor.
The 2,4-Dibromophenyl Moiety: Provides a significant hydrophobic region and potential for halogen bonding interactions. The specific substitution pattern influences the electronic properties and orientation of the molecule within a binding site.
The α-Chloro Atom: Contributes to the molecule's reactivity and lipophilicity and can be involved in specific interactions with the biological target.
Impact of Halogen Substituents on Biological Activity
Halogen substituents play a multifaceted role in the biological activity of N-aryl-amides. The nature, position, and number of halogen atoms on the phenyl ring can significantly modulate a compound's physicochemical properties and its interaction with biological targets.
The presence of two bromine atoms at positions 2 and 4 of the phenyl ring in this compound is expected to have the following impacts:
Increased Lipophilicity: The bromo substituents significantly increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and access hydrophobic binding pockets.
Electronic Effects: Bromine is an electron-withdrawing group via induction but a weak deactivator through resonance. This electronic modulation can influence the reactivity of the amide and the binding affinity to its target.
Steric Hindrance: The ortho-bromo substituent can induce a twist in the orientation of the phenyl ring relative to the propanamide side chain, which can be critical for fitting into a specific binding site.
Halogen Bonding: The bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein, thereby contributing to binding affinity and specificity.
Modulation of Propanamide Backbone and Aryl Moiety for Enhanced Activity
Systematic modifications of the propanamide backbone and the aryl moiety are standard strategies in medicinal chemistry to optimize biological activity.
Propanamide Backbone Modifications:
α-Substituent: Replacing the α-chloro atom with other halogens (e.g., fluorine or bromine) or small alkyl groups can fine-tune the molecule's reactivity, lipophilicity, and steric profile. For instance, a bromine atom at this position might offer different reactivity compared to chlorine.
Amide N-H: N-methylation would remove the hydrogen bond donor capability, which can help to probe the importance of this interaction for biological activity.
Aryl Moiety Modifications:
Position of Halogens: Shifting the positions of the bromine atoms (e.g., to 2,5- or 3,5-disubstitution) would alter the electronic distribution and steric profile of the aryl ring, likely leading to significant changes in activity.
Nature of Halogens: Replacing bromine with other halogens like chlorine or fluorine would systematically alter the size, polarizability, and halogen bonding strength, providing insights into the specific requirements of the binding pocket.
Introduction of Other Substituents: Adding or replacing the bromo groups with other electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., nitro, cyano) groups can modulate the electronic properties of the aryl ring and introduce new potential interactions.
Design and Synthesis of Novel Analogues Based on SAR Insights
Based on the general SAR principles for related compounds, the rational design of novel analogues of this compound would involve a systematic exploration of the chemical space around the core scaffold. The synthesis of such analogues typically involves the acylation of a substituted aniline (B41778) with a corresponding acyl chloride.
For instance, the synthesis of this compound would proceed via the reaction of 2,4-dibromoaniline (B146533) with 2-chloropropanoyl chloride in the presence of a base.
A hypothetical series of novel analogues designed to probe the SAR could include:
| Analogue ID | Aryl Moiety | α-Substituent | Rationale for Design |
| A-1 | 2,4-Dichlorophenyl | -Cl | To assess the impact of smaller halogen atoms on the aryl ring. |
| A-2 | 4-Bromophenyl | -Cl | To evaluate the contribution of the ortho-bromo substituent. |
| A-3 | 2,4-Dibromophenyl | -Br | To investigate the effect of a different α-halogen. |
| A-4 | 2,4-Dibromophenyl | -CH₃ | To remove the α-halogen and introduce a small alkyl group. |
| A-5 | 3,5-Dibromophenyl | -Cl | To explore the influence of the halogen substitution pattern. |
Comparative Bioactivity Analysis with Structurally Related Compounds
A comparative analysis of the biological activity of this compound with structurally related compounds is essential to delineate the contribution of each structural feature.
A hypothetical comparison might look like this:
| Compound | Structure | Key Differences | Expected Impact on Bioactivity |
| 1 | 2-chloro-N-phenylpropanamide | Lacks halogen substituents on the phenyl ring. | Likely lower lipophilicity and absence of halogen bonding, potentially leading to lower activity. |
| 2 | 2-chloro-N-(4-bromophenyl)propanamide | Monobromo substitution. | Intermediate lipophilicity; allows assessment of the effect of a single halogen. |
| 3 | 2-chloro-N-(2,4-dichlorophenyl)propanamide | Dichloro substitution instead of dibromo. | Smaller halogen atoms might lead to a better fit in some binding pockets but weaker halogen bonds. |
| 4 | This compound | Target Compound | High lipophilicity and strong potential for halogen bonding due to two bromine atoms. |
By synthesizing and testing such a series of compounds, researchers could systematically build a detailed SAR model for this class of molecules, enabling the design of derivatives with optimized biological activity.
Future Research Directions and Translational Perspectives
Elucidation of Remaining Unknown Mechanisms of Action
The precise biological mechanisms of 2-chloro-N-(2,4-dibromophenyl)propanamide are yet to be fully elucidated. Future research should prioritize uncovering its molecular targets and pathways to better understand its potential therapeutic or herbicidal effects.
Chloroacetamides, as a class, are known to act as alkylating agents. cambridge.orgnih.gov It is hypothesized that they can covalently bind to sulfhydryl (-SH) groups on enzymes, coenzymes, or other metabolic intermediates, thereby disrupting cellular processes. cambridge.org A key area of investigation for this compound would be to identify the specific proteins or enzymes it alkylates. Techniques such as activity-based protein profiling and mass spectrometry-based proteomics could be employed to identify these covalent binding partners.
Furthermore, studies on related chloroacetamide herbicides have shown that they can inhibit the biosynthesis of lipids, isoprenoids, and flavonoids. cambridge.org Research could explore whether this compound exhibits similar inhibitory activities. For instance, its effect on very-long-chain fatty acid synthases (VLCFAs), a known target for some chloroacetamides, could be a primary focus. ekb.eg
Exploration of Broad-Spectrum Applications
Based on the known activities of related compounds, this compound could be investigated for a range of applications.
Herbicidal Activity: The chloroacetamide class of compounds is widely used for weed control in agriculture. awsjournal.org Future studies should assess the herbicidal efficacy of this compound against a variety of weed species. Structure-activity relationship (SAR) studies could also be conducted by synthesizing and testing analogs to optimize its herbicidal potency and selectivity. nih.govekb.eg
Antimicrobial Activity: Haloacetamides have been identified as an emerging class of disinfection byproducts with potential antimicrobial properties. nih.govnih.gov Research into the antimicrobial spectrum of this compound against clinically relevant bacteria and fungi is warranted. Investigating its potential to overcome antimicrobial resistance mechanisms would also be a valuable area of study.
Integration of Advanced Computational and Experimental Methodologies
To accelerate the exploration of this compound's potential, a combination of computational and experimental approaches will be crucial.
Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding of this compound to potential target proteins. ekb.egnih.gov These computational studies can help prioritize experimental validation and guide the design of more potent and selective analogs. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of related compounds with their biological activity.
High-Throughput Screening: Experimental validation of computational predictions can be efficiently carried out using high-throughput screening (HTS) assays. HTS can be employed to rapidly assess the compound's activity against a large panel of enzymes, cell lines, or microorganisms, thereby identifying potential therapeutic or agrochemical applications.
Lead Compound Optimization for Preclinical Development
Should initial studies reveal promising biological activity, this compound could serve as a lead compound for further optimization. The goal of lead optimization is to improve the compound's efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. scienceopen.comyoutube.com
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships is fundamental to lead optimization. drugdesign.org This involves synthesizing and testing a series of analogs to understand how modifications to different parts of the molecule affect its biological activity. For N-aryl amides, modifications to the aryl ring, the amide linker, and the propanamide moiety can be explored to enhance target engagement and biological effect. nih.govmdpi.com
Pharmacokinetic Profiling: For any potential therapeutic application, it is essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Early assessment of these pharmacokinetic parameters can help identify potential liabilities and guide chemical modifications to improve drug-like properties.
Preclinical Evaluation: Promising optimized compounds would then proceed to preclinical development, which involves more extensive in vitro and in vivo testing. This includes efficacy studies in animal models of disease and comprehensive safety and toxicology assessments to determine the therapeutic window and potential for adverse effects. mdpi.comnih.gov
| Research Area | Key Objectives | Methodologies |
| Mechanism of Action | Identify molecular targets and pathways. | Activity-based protein profiling, Mass spectrometry, Enzyme inhibition assays. |
| Broad-Spectrum Applications | Evaluate herbicidal and antimicrobial efficacy. | Weed control assays, Minimum Inhibitory Concentration (MIC) testing. |
| Computational & Experimental Integration | Predict and validate biological activity. | Molecular docking, QSAR, High-throughput screening. |
| Lead Optimization | Improve potency, selectivity, and pharmacokinetics. | Structure-Activity Relationship (SAR) studies, ADME profiling, In vivo efficacy models. |
Q & A
Q. What are the common synthetic routes for 2-chloro-N-(2,4-dibromophenyl)propanamide?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A standard approach involves reacting 2-chloropropanoyl chloride with 2,4-dibromoaniline in anhydrous dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts. For analogs, sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) can introduce functional groups at the chloro position . Example Reaction:
2-Chloropropanoyl chloride + 2,4-Dibromoaniline → Target compound (Yield: 37–45%)
Conditions: DCM, TEA, 0–5°C, 12 h [[6]]
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the amide linkage and halogen substitution patterns. For example, the carbonyl (C=O) signal appears near 170 ppm in ¹³C NMR .
- X-ray Crystallography: Single-crystal X-ray diffraction provides precise bond angles and intermolecular interactions. For related propanamide derivatives, C=O bond lengths range from 1.21–1.23 Å, and halogen···π interactions stabilize the crystal lattice .
- HR-ESI-MS: High-resolution mass spectrometry confirms molecular weight (e.g., [M + H]+ at m/z 338.2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-synthesis purification via column chromatography .
- Catalysis: Lewis acids like ZnCl₂ can accelerate amidation. For example, adding 5 mol% ZnCl₂ increased yields from 37% to 52% in analogous reactions .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions, while reflux (40–50°C) improves kinetics for sluggish reactions .
Table 1: Optimization Parameters for Synthesis
| Parameter | Effect on Yield | Example Conditions |
|---|---|---|
| Solvent (DMF) | +15% Yield | 24 h, 25°C |
| Catalyst (ZnCl₂) | +20% Yield | 5 mol%, 12 h |
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Discrepancies often arise from structural analogs with varying substituents. For example:
- Antibacterial Activity: 2,4-Dichloro derivatives (e.g., N-(4-fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide) show MIC values of 1.95 µg/mL against B. subtilis, while brominated analogs may exhibit reduced activity due to steric hindrance .
Table 2: Substituent Effects on Biological Activity
| Substituent (R) | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2,4-Dichloro | 1.95 | B. subtilis |
| 4-Bromo | 3.90 | E. coli |
Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer:
- Docking Studies: Molecular docking with AutoDock Vina or Schrödinger Suite identifies binding affinities. For example, propanamide derivatives targeting Pseudomonas FabI showed binding energies of −8.2 kcal/mol .
- 3D Pharmacophore Modeling: Aligns electronegative groups (Cl, Br) with hydrophobic pockets in enzyme active sites .
- QSAR Analysis: Correlates logP values (e.g., 3.68 for this compound) with membrane permeability .
Q. How do structural modifications (e.g., halogen substitution) affect physicochemical properties?
- Methodological Answer:
- Lipophilicity: Bromine increases logP (e.g., logP = 3.68 for 2,4-dibromo vs. 2.91 for 2,4-dichloro analogs) .
- Thermal Stability: Halogenated derivatives exhibit higher melting points (e.g., 165–170°C for dibromo vs. 150°C for dimethyl analogs) due to enhanced intermolecular forces .
- Reactivity: Bromine’s lower electronegativity (vs. chlorine) reduces electrophilicity at the carbonyl carbon, slowing hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
